Product packaging for Biotin-PEG6-hydrazide(Cat. No.:)

Biotin-PEG6-hydrazide

Cat. No.: B1192321
M. Wt: 593.7 g/mol
InChI Key: BKVIFOCCBJHLJK-HFMPRLQTSA-N
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Description

Significance of Biotinylation Reagents in Advanced Research Methodologies

Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, nucleic acids, and carbohydrates, is a cornerstone of modern molecular biology and biotechnology. excedr.com The remarkable affinity and specificity of the interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin form the basis of this technology. This bond is one of the strongest known non-covalent interactions in nature, making it a robust tool for various applications. excedr.com

Biotinylation reagents are indispensable in numerous research workflows, including:

Detection and Labeling: Attaching a biotin tag allows for the sensitive detection of target molecules in assays like ELISA (enzyme-linked immunosorbent assay), Western blotting, and immunohistochemistry (IHC). excedr.com

Purification and Isolation: Biotin-tagged molecules can be efficiently isolated from complex mixtures using avidin or streptavidin immobilized on solid supports like magnetic beads or chromatography columns. excedr.com This method is particularly effective for purifying proteins, even under harsh conditions of pH or temperature.

Interaction Studies: The technology is pivotal for investigating protein-protein interactions and for identifying and validating drug targets.

Cell Surface Labeling: Hydrophilic biotinylation reagents can selectively label proteins on the outer surface of a cell membrane, which is crucial for studying cell surface molecule expression and trafficking.

The versatility and efficiency of biotinylation have established it as a fundamental technique in fields ranging from proteomics to drug discovery. excedr.com

Overview of PEGylated Biotin Reagents in Bioconjugation Science

Bioconjugation involves linking biomolecules to other molecules to create novel functional constructs. In the context of biotinylation, a spacer arm is often placed between the biotin moiety and the reactive group that attaches to the target molecule. The characteristics of this spacer arm are critical to the reagent's performance.

Poly(ethylene glycol), or PEG, has become a favored component for these spacer arms due to its unique properties. PEG is a hydrophilic, flexible, and biologically inert polymer. Incorporating a PEG chain into a biotinylation reagent, creating a "PEGylated" reagent, offers several distinct advantages:

Increased Solubility: The hydrophilic nature of PEG imparts greater water solubility to the entire reagent and, subsequently, to the biotinylated target molecule. This helps to prevent the aggregation and precipitation of labeled proteins, a common issue with highly modified biomolecules.

Reduced Steric Hindrance: The long, flexible PEG chain extends the biotin tag away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, making the biotin more accessible for binding to the larger avidin or streptavidin proteins, which can enhance detection sensitivity.

Improved Biocompatibility: PEG is non-immunogenic and non-toxic, which is crucial for in vivo applications such as drug delivery.

PEGylated biotin reagents, therefore, represent an advanced class of tools that enhance the stability, solubility, and functionality of bioconjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H47N5O9S B1192321 Biotin-PEG6-hydrazide

Properties

Molecular Formula

C25H47N5O9S

Molecular Weight

593.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33)/t20-,21-,24-/m0/s1

InChI Key

BKVIFOCCBJHLJK-HFMPRLQTSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Biotin-PEG6-hydrazide

Origin of Product

United States

Chemical and Physical Properties of Biotin Peg6 Hydrazide

Molecular Structure and Formula

Biotin-PEG6-hydrazide is a specific type of PEGylated biotinylation reagent. Its structure consists of three key components: the biotin (B1667282) head group, a spacer arm made of six repeating ethylene (B1197577) glycol units (PEG6), and a terminal hydrazide reactive group.

Interactive Data Table: Chemical Properties of this compound You can sort the table by clicking on the headers.

Solubility and Stability

The hydrophilic PEG6 spacer arm significantly enhances the water solubility of this compound. dcchemicals.com This allows the reagent to be dissolved directly in aqueous buffers for labeling reactions. For storage, it is recommended to keep the compound in a dry, dark environment at -20°C for long-term stability (months to years) or at 0-4°C for short-term use (days to weeks). The product is generally stable enough for shipping at ambient temperatures.

Synthesis and Purification

General Synthesis Pathways

The synthesis of Biotin-PEG6-hydrazide involves a multi-step chemical process. While specific proprietary methods may vary, a general approach involves coupling a biotin (B1667282) derivative to a PEG linker that is functionalized with a protected hydrazide. A common strategy would be:

Start with a commercially available amine-reactive biotin, such as Biotin-NHS ester.

React this with a bifunctional PEG linker that has an amine group on one end and a protected hydrazide (e.g., a Boc-hydrazide) on the other. This forms a stable amide bond between the biotin and the PEG linker.

The final step is the deprotection of the hydrazide group to yield the final this compound product.

An alternative route involves starting with an acid-reactive biotin and coupling it to an amino-PEG-hydrazide linker. The synthesis of proteolysis-targeting chimeras (PROTACs) often utilizes PEG-derived linkers like this compound. targetmol.cn

Common Purification Techniques

Purification of the final this compound compound is typically achieved using standard chromatographic techniques, such as column chromatography, to isolate the product from unreacted starting materials and byproducts. The purity is often assessed by methods like NMR spectroscopy.

After a biomolecule has been labeled with this compound, the purification of the resulting biotinylated conjugate is crucial. This is often done using affinity chromatography, where the biotinylated molecules are captured on a column containing immobilized streptavidin. Unlabeled molecules are washed away, and the purified, biotinylated biomolecule can then be eluted.

Mechanism of Action and Reactivity

The Role of the Hydrazide Group in Bioconjugation

The hydrazide functional group (-NH-NH2) is the reactive moiety of Biotin-PEG6-hydrazide. It is specifically reactive toward carbonyl groups, namely aldehydes and ketones. This reactivity is exploited to label biomolecules that contain or can be modified to contain these functional groups.

The primary application is the labeling of glycoproteins and other carbohydrates. dcchemicals.com The sugar moieties (specifically sialic acids or other cis-diols) on these molecules can be gently oxidized using sodium periodate (B1199274) (NaIO4) to create aldehyde groups. The hydrazide group of the biotin (B1667282) reagent then reacts with these newly formed aldehydes under slightly acidic conditions (pH 4-6) to form a hydrazone bond. This bond can be further stabilized by reduction with a reagent like sodium cyanoborohydride to form a permanent secondary amine bond.

The Function of the PEG6 Spacer

The PEG6 spacer arm is a critical component that dictates the reagent's physical properties and effectiveness. It serves two primary functions:

Solubility and Hydrophilicity: As previously mentioned, the six ethylene (B1197577) glycol units make the molecule highly water-soluble. dcchemicals.com This is transferred to the labeled biomolecule, preventing aggregation and improving its handling in aqueous solutions.

Spacer Effect: The length of the PEG6 arm physically separates the biotin from the labeled biomolecule. This minimizes the chance that the large streptavidin protein (which binds the biotin) will be sterically blocked by the target biomolecule, ensuring efficient capture and detection. Studies have shown that the length of the PEG chain can affect the binding affinity and stoichiometry with avidin (B1170675). Longer spacers generally improve accessibility.

Applications in Biochemical Research

Labeling of Glycoproteins and Carbohydrates

The primary and most specific application of Biotin-PEG6-hydrazide is the labeling of glycoproteins and other carbohydrate-containing compounds. The hydrazide chemistry is ideal for targeting the glycan portions of these molecules after periodate (B1199274) oxidation. This is particularly useful for labeling antibodies, as the carbohydrate domains are often located on the Fc region, away from the antigen-binding sites, thus preserving the antibody's function after labeling.

Immobilization and Detection of Biomolecules

Once a biomolecule is labeled with this compound, it can be easily immobilized onto any surface coated with streptavidin or avidin (B1170675). This is a fundamental technique for creating microarrays and biosensors. For example, biotinylated proteins or nucleic acids can be attached to streptavidin-coated plates or beads for use in a wide array of binding assays and diagnostic tools. The strong biotin-streptavidin interaction ensures stable immobilization, while the PEG spacer enhances the accessibility of the immobilized molecule. axispharm.com

Use in Drug Delivery Systems and Targeted Therapies

This compound and similar PEGylated biotin (B1667282) linkers are increasingly used in advanced therapeutic and diagnostic applications.

Targeted Drug Delivery: Biotin receptors are overexpressed on the surface of many types of cancer cells. Drugs or nanoparticles conjugated with biotin can use this to selectively target these cells, enhancing drug efficacy and reducing off-target effects. The PEG linker improves the solubility and circulation time of the drug conjugate.

PROTACs: this compound is used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. The biotin portion can be used for purification or as a component of the targeting system.

Q & A

Basic: What are the key structural components of Biotin-PEG6-hydrazide and their functional roles in bioconjugation?

This compound comprises three critical components:

  • Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
  • PEG6 spacer : A six-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility during bioconjugation .
  • Hydrazide group : Reacts with aldehyde/ketone groups on oxidized carbohydrates or glycoproteins to form stable hydrazone bonds .
    Methodological Note : For carbohydrate labeling, oxidize sugars (e.g., glycoproteins) with periodate to generate aldehydes before conjugation at pH 4–6 .

Basic: What are the recommended storage conditions for this compound to maintain stability?

Store at -20°C in desiccated, light-protected conditions to prevent hydrolysis of the hydrazide group. Avoid repeated freeze-thaw cycles. Purity (≥95%) and solubility (in DMSO or water) are critical for reactivity .

Advanced: How can researchers optimize pH and reaction conditions for hydrazide-aldehyde conjugation?

  • pH : Adjust to 4–6 to maximize hydrazide-aldehyde reactivity while minimizing protein denaturation .
  • Stabilization : Reduce the hydrazone bond with sodium cyanoborohydride (NaBH3CN) to prevent hydrolysis in aqueous environments .
  • Validation : Confirm conjugation efficiency via HPAEC (high-performance anion-exchange chromatography) or electrospray mass spectrometry .

Advanced: What strategies stabilize hydrazone linkages formed by this compound in aqueous solutions?

Hydrazone bonds are prone to hydrolysis. To stabilize:

Chemical reduction : Treat with NaBH3CN to convert hydrazone to a non-reversible hydrazide linkage .

Low-temperature storage : Maintain conjugates at 4°C for short-term use or -80°C for long-term storage .

Advanced: How does PEG chain length (e.g., PEG6 vs. PEG3/PEG8) affect solubility and bioconjugation efficiency?

  • Solubility : Longer PEG chains (e.g., PEG8) increase hydrophilicity but may reduce reaction kinetics due to steric effects. PEG6 balances solubility and reactivity .
  • Conjugation efficiency : Shorter spacers (e.g., PEG3) improve labeling density in sterically constrained environments, while PEG6 is optimal for flexible biomolecule interactions .

Basic: What analytical techniques confirm successful conjugation of this compound?

  • HPAEC : Separates and quantifies biotinylated vs. unmodified biomolecules .
  • Mass spectrometry : Verifies molecular weight shifts post-conjugation .
  • Streptavidin-binding assays : Validate functional biotin activity via ELISA or pull-down experiments .

Advanced: How can specificity of this compound labeling be validated in complex samples?

  • Negative controls : Use non-biotinylated analogs or block streptavidin binding sites with free biotin.
  • Competitive assays : Co-incubate with excess unlabeled hydrazide to assess non-specific binding .

Basic: What are the primary applications of this compound in biomedical research?

  • Glycoprotein labeling : Targets oxidized carbohydrates in antibodies or cell-surface proteins for immunoassays .
  • Biosensors : Utilizes biotin-streptavidin interactions for signal amplification .
  • Affinity chromatography : Immobilizes biomolecules via biotinylated tags .

Advanced: What are common sources of variability in this compound-based assays?

  • Hydrazide oxidation : Degradation under improper storage reduces reactivity.
  • Non-specific binding : PEG length and purity influence off-target interactions. Use blocking agents (e.g., BSA) to mitigate .

Advanced: How do molecular weight and purity impact performance in high-sensitivity systems?

  • Molecular weight (593.73 Da) : Affects membrane permeability and steric accessibility. PEG6 is ideal for extracellular labeling .
  • Purity (≥95%) : Lower purity introduces competing reactions (e.g., free hydrazide), reducing signal-to-noise ratios in assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-PEG6-hydrazide
Reactant of Route 2
Biotin-PEG6-hydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.